molecular formula C25H18BrN3 B3029363 3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine CAS No. 633328-34-4

3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3029363
CAS No.: 633328-34-4
M. Wt: 440.3
InChI Key: YWRPVSWTHHUGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine (CAS 633328-34-4) is a brominated pyrazolopyridine derivative characterized by its high steric hindrance due to the presence of a trityl (triphenylmethyl) protecting group at the N1 position of the heterocyclic core. With a molecular formula of C 25 H 18 BrN 3 and a molecular weight of 440.3 g/mol, this compound is supplied with a guaranteed purity of >98% and should be stored at room temperature in sealed, moisture-free conditions to ensure stability . This compound serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research. The primary role of the trityl group is to protect the pyrazole nitrogen during multi-step synthetic sequences, allowing for precise functionalization at other sites on the molecule. The bromine atom at the C3 position provides a versatile handle for further structural elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the synthesis of more complex target molecules for biological evaluation . Compounds based on the pyrazolo[4,3-b]pyridine scaffold are of significant interest in drug discovery due to their structural similarity to purine bases, which allows them to interact with a variety of biological targets. This scaffold is frequently investigated in oncology research, particularly in the development of kinase inhibitors, such as Tropomyosin Receptor Kinase (TRK) inhibitors, for the treatment of cancer . Furthermore, structure-activity relationship (SAR) studies of related pyrazolopyridine derivatives have demonstrated potential in other therapeutic areas, including infectious diseases, with some analogs showing low micromolar antiviral activity against viruses like Zika . Specifications • CAS Number: 633328-34-4 • Molecular Formula: C 25 H 18 BrN 3 • Molecular Weight: 440.3 g/mol • Purity: >98% • Storage: Store at room temperature in a sealed, moisture-free environment. This product is intended for research purposes as a chemical building block and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

3-bromo-1-tritylpyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3/c26-24-23-22(17-10-18-27-23)29(28-24)25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRPVSWTHHUGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=N4)Br)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211459
Record name 3-Bromo-1-(triphenylmethyl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-34-4
Record name 3-Bromo-1-(triphenylmethyl)-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633328-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(triphenylmethyl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected with para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate. This intermediate undergoes further reactions to introduce the trityl group and complete the synthesis .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound in the pyrazolo[4,3-b]pyridine family that has gained attention in medicinal chemistry for its potential biological activities, especially in oncology and infectious diseases. Its structure allows it to interact with various biological targets, making it a candidate for further research.

Scientific Research Applications

This compound is used in scientific research across multiple disciplines:

  • Chemistry It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
  • Biology The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
  • Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
  • Industry It is used in developing new materials and chemical processes.

Antiviral Activity

The compound has been evaluated for its antiviral properties against the Zika virus (ZIKV). Structure-activity relationship (SAR) studies have shown that modifications to the pyrazolo[4,3-b]pyridine scaffold can lead to compounds with low micromolar antiviral activity, highlighting the potential of this class of compounds in treating viral infections.

Case Study 1: TBK1 Inhibition

A series of pyrazolo[4,3-b]pyridine derivatives were synthesized and screened for their ability to inhibit TBK1. The lead compound showed remarkable selectivity and efficacy in reducing the expression of downstream genes involved in inflammatory signaling pathways.

Case Study 2: Antiviral Efficacy Against ZIKV

A new derivative was tested for its ability to inhibit ZIKV replication in vitro. The compound demonstrated effective antiviral activity with minimal cytotoxicity, suggesting its potential as a therapeutic agent against viral infections.

Other Pyrazolo[3,4-b]pyridines Applications

Mechanism of Action

The mechanism of action of 3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
This compound 633328-34-4 C25H18BrN3 440.33 Trityl (N1), Br (C3) High steric bulk, lipophilic, >98% purity
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine 116855-03-9 C7H6BrN3 212.05 Methyl (N1), Br (C3) Lower steric hindrance, higher reactivity
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine L004144 C7H3BrF3N3 258.01 CF3 (C3), Br (C4) Electron-withdrawing groups, pharmacological potential
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine 1352892-94-4 C6H3BrClN3 232.50 Br (C3), Cl (C5) Dual halogenation, increased halogen bonding
6-Bromo-3-iodo-1-(THP)-1H-pyrazolo[4,3-b]pyridine 1416712-91-8 C11H11BrIN3O 400.08 I (C3), Br (C6), THP (N1) Polarizable iodine, THP protection
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 1131604-85-7 C9H8BrN3O2 270.08 Br (C5), ester (C3) Enhanced solubility, ester reactivity

Key Research Findings

  • Synthetic Accessibility : Trityl-protected derivatives require additional purification steps (e.g., chromatography in ) but offer controlled reactivity. Simpler analogs (e.g., methyl or THP-protected) are synthesized in fewer steps with higher yields .
  • Solubility Trends : Lipophilic groups (trityl, THP) reduce aqueous solubility, necessitating organic solvents like DCM or DMF. Esters or charged groups improve water compatibility .
  • For example, oxidized pyridine derivatives () exhibit improved cytotoxicity, suggesting that electronic modulation via substituents is critical for bioactivity .

Biological Activity

Overview

3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Its structure allows for interactions with various biological targets, making it a candidate for further research.

  • Molecular Formula : C25H18BrN3
  • Molecular Weight : 440.3 g/mol
  • CAS Number : 633328-34-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The compound may function as an inhibitor of key kinases and other proteins that play critical roles in cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that derivatives of the pyrazolo[4,3-b]pyridine scaffold exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit TBK1 (TANK-binding kinase 1), which is involved in inflammatory responses and cancer cell proliferation. One notable derivative demonstrated an IC50 value of 0.2 nM against TBK1, indicating potent inhibition .

CompoundTargetIC50 Value (nM)Cell Lines Tested
15yTBK10.2A172, U87MG
5ZIKV5.1Various

Antiviral Activity

The compound has also been evaluated for its antiviral properties against Zika virus (ZIKV). In structure-activity relationship (SAR) studies, modifications to the pyrazolo[4,3-b]pyridine scaffold led to compounds with low micromolar antiviral activity, highlighting the potential of this class of compounds in treating viral infections .

Case Studies

Case Study 1: TBK1 Inhibition
A series of pyrazolo[4,3-b]pyridine derivatives were synthesized and screened for their ability to inhibit TBK1. The lead compound exhibited remarkable selectivity and efficacy in reducing the expression of downstream genes involved in inflammatory signaling pathways.

Case Study 2: Antiviral Efficacy Against ZIKV
In a recent study, a new derivative was tested for its ability to inhibit ZIKV replication in vitro. The compound demonstrated effective antiviral activity with minimal cytotoxicity, suggesting its potential as a therapeutic agent against viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring. Modifications at specific positions have been shown to enhance potency and selectivity towards different biological targets.

Substituent PositionEffect on Activity
C(1)Essential for TBK1 inhibition
C(4)Modulates antiviral activity
C(5)Influences cytotoxicity

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves three key steps:

Cyclization : Reacting 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours to form the pyrazolo[4,3-b]pyridine core .

Bromination : Treating the intermediate with HBr (33% in acetic acid) at room temperature for 3 hours. Low yields (~29%) here may require optimization of stoichiometry or alternative brominating agents .

Trityl Protection : While not explicitly detailed in the evidence, tritylation (using trityl chloride) is analogous to Boc protection methods described for similar compounds. Critical conditions include inert atmosphere (N₂), dry solvents, and controlled reaction times to avoid side reactions .
Key characterization tools: LC-MS for intermediate tracking, ¹H/¹³C NMR for structural confirmation, and elemental analysis .

Q. How is the purity and structural integrity of this compound typically verified in academic research?

  • Methodological Answer :
  • Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Note that commercial suppliers like Sigma-Aldrich may not provide Certificates of Analysis (COA), necessitating in-house validation .
  • Structural Confirmation : ¹H NMR (400–500 MHz) to verify trityl proton signals (δ ~7.2–7.5 ppm) and pyrazole/pyridine ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. What strategies are employed to address low yields in the bromination step of pyrazolo[4,3-b]pyridine derivatives?

  • Methodological Answer :
  • Optimization : Adjust HBr stoichiometry (e.g., 1.5–2.0 equivalents) and temperature (0–25°C). Prolonged reaction times (>3 hours) may degrade sensitive intermediates .
  • Alternative Brominating Agents : N-Bromosuccinimide (NBS) with catalytic Lewis acids (e.g., FeCl₃) under mild conditions can improve regioselectivity and yield .
  • Workup : Quenching with NaHSO₃ minimizes oxidative byproducts. Recrystallization from ethanol/water enhances purity .

Q. How can researchers reconcile contradictory data regarding the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Mechanistic Studies : Use DFT calculations to model electronic effects of the trityl group on bromine reactivity. The bulky trityl moiety may sterically hinder coupling at the 3-position, favoring alternative sites .
  • Ligand Screening : Test Pd catalysts (e.g., Pd₂(dba)₃) with different ligands (XPhos, SPhos) to modulate selectivity. achieved 70% yield in Suzuki-Miyaura couplings using XPhos .
  • Isolation of Byproducts : LC-MS and preparative TLC can identify minor products, guiding reaction optimization .

Q. What in vitro and in vivo assays are recommended to evaluate the positive allosteric modulator (PAM) activity of derivatives based on this compound scaffolds?

  • Methodological Answer :
  • In Vitro :
  • mGlu4 Receptor Binding : Radioligand displacement assays (³H- or ¹²⁵I-labeled ligands) to measure affinity .
  • Calcium Mobilization : FLIPR assays using HEK293 cells expressing mGlu4 and chimeric G-proteins to quantify PAM efficacy (EC₅₀) .
  • In Vivo :
  • Pharmacokinetics (PK) : Assess bioavailability, half-life, and brain penetration in rodents via LC-MS/MS of plasma and cerebrospinal fluid .
  • Behavioral Models : Test efficacy in Parkinson’s disease models (e.g., haloperidol-induced catalepsy in mice) to validate target engagement .

Data Analysis and Experimental Design

Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations at the pyrazole (e.g., substituents at N1) and pyridine (e.g., halogen replacement) positions .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., Glide Schrödinger) to identify critical interactions with mGlu4 allosteric pockets .
  • Data Correlation : Plot substituent electronic parameters (Hammett σ) against PAM activity (log EC₅₀) to identify trends .

Contradictory Evidence and Troubleshooting

Q. How can researchers verify compound purity when commercial suppliers do not provide analytical data?

  • Methodological Answer :
  • Multi-Technique Validation : Combine ¹H NMR (integration of impurities), HPLC (peak area %), and elemental analysis (C, H, N within 0.4% of theoretical) .
  • Spiking Experiments : Compare retention times with authenticated samples or synthesize derivatives (e.g., acetate) to confirm reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.